molecular formula C14H13N B1340108 9H-Fluorene-9-methanamine CAS No. 34577-90-7

9H-Fluorene-9-methanamine

Cat. No.: B1340108
CAS No.: 34577-90-7
M. Wt: 195.26 g/mol
InChI Key: WFALOHNPWGVANH-UHFFFAOYSA-N
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Description

9H-Fluorene-9-methanamine: is an organic compound with the molecular formula C14H13N It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, where a methanamine group is attached to the ninth carbon of the fluorene structure

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 9H-Fluorene-9-methanamine typically involves the following steps:

  • Preparation of 9-Fluorenemethanol:

      Starting Materials: Industrial fluorene, sodium ethoxide, ethyl formate, and tetrahydrofuran.

      Procedure: Sodium ethoxide in tetrahydrofuran is added to a solution of industrial fluorene at a controlled temperature of 0-10°C. Ethyl formate is then added, and the temperature is raised to 30-40°C to obtain 9-fluorenecarboxaldehyde.

  • Conversion to this compound:

      Procedure: The 9-fluorenemethanol is further reacted with ammonia or an amine under suitable conditions to replace the hydroxyl group with an amine group, forming this compound.

Industrial Production Methods:

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

  • Reduction:

      Reagents and Conditions: Reducing agents like sodium borohydride or lithium aluminum hydride.

      Products: Reduction reactions can convert this compound to its corresponding alcohol or hydrocarbon derivatives.

  • Substitution:

      Reagents and Conditions: Halogenating agents such as bromine or chlorine.

      Products: Substitution reactions can introduce halogen atoms into the fluorene ring, forming halogenated derivatives.

Major Products:

The major products formed from these reactions include various substituted fluorenes, fluorenones, and fluorene alcohols, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry:

    Organic Synthesis: 9H-Fluorene-9-methanamine is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

Industry:

    Materials Science: this compound is used in the production of high-performance polymers and optoelectronic materials.

Comparison with Similar Compounds

Uniqueness:

This compound is unique due to the presence of the methanamine group, which imparts different chemical reactivity and potential biological activity compared to its parent compound, fluorene, and other derivatives. This makes it valuable in specific applications where the amine functionality is required.

Properties

IUPAC Name

9H-fluoren-9-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N/c15-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFALOHNPWGVANH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401312446
Record name 9H-Fluorene-9-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401312446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34577-90-7
Record name 9H-Fluorene-9-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34577-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9H-Fluorene-9-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401312446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of 2,5,6-trihydroxy-9H-fluorene-9-methanamine (4b) influence its binding affinity for the D1 dopamine receptor?

A1: The research paper suggests that the binding activity of 2-aryldopamine analogs, including 2,5,6-trihydroxy-9H-fluorene-9-methanamine (4b), is correlated with the torsion angle of the biphenyl portion of their structures []. Compounds like 4b that exhibit good D1 dopamine receptor binding tend to have a more planar biphenyl system, meaning the two aromatic rings are closer to being on the same plane. Conversely, when the aromatic rings are orthogonal (perpendicular), the binding affinity for the D1 receptor decreases []. This suggests that a more planar conformation might be favorable for interaction with the D1 receptor binding site.

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